1-(7-Butyl-9,10-dihydrophenanthren-2-YL)octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Butyl-9,10-dihydrophenanthren-2-YL)octan-1-one is a complex organic compound that belongs to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound’s structure includes a butyl group at the 7th position and an octanone chain at the 1st position of the phenanthrene core. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Butyl-9,10-dihydrophenanthren-2-YL)octan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 9,10-dihydrophenanthrene, which can be synthesized through the hydrogenation of phenanthrene. The next step involves the introduction of a butyl group at the 7th position, which can be achieved through Friedel-Crafts alkylation using butyl chloride and an aluminum chloride catalyst. Finally, the octanone chain is introduced through a Grignard reaction, where the intermediate compound reacts with octanoyl chloride in the presence of a magnesium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(7-Butyl-9,10-dihydrophenanthren-2-YL)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or acyl groups into the phenanthrene core.
Scientific Research Applications
1-(7-Butyl-9,10-dihydrophenanthren-2-YL)octan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Butyl-9,10-dihydrophenanthren-2-YL)octan-1-one involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenanthrene core allows for strong π-π interactions with aromatic amino acids in the enzyme’s active site, while the butyl and octanone groups provide additional hydrophobic interactions.
Comparison with Similar Compounds
1-(7-Butyl-9,10-dihydrophenanthren-2-YL)octan-1-one can be compared with other phenanthrene derivatives:
9,10-Dihydrophenanthrene: Lacks the butyl and octanone groups, making it less hydrophobic and less reactive in certain chemical reactions.
1-(7-Methyl-9,10-dihydrophenanthren-2-YL)octan-1-one: Similar structure but with a methyl group instead of a butyl group, leading to different physical and chemical properties.
1-(7-Butyl-9,10-dihydrophenanthren-2-YL)hexan-1-one: Similar structure but with a hexanone chain instead of an octanone chain, affecting its hydrophobicity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61314-03-2 |
---|---|
Molecular Formula |
C26H34O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-(7-butyl-9,10-dihydrophenanthren-2-yl)octan-1-one |
InChI |
InChI=1S/C26H34O/c1-3-5-7-8-9-11-26(27)23-15-17-25-22(19-23)14-13-21-18-20(10-6-4-2)12-16-24(21)25/h12,15-19H,3-11,13-14H2,1-2H3 |
InChI Key |
QSWGDOXAUFDIKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.